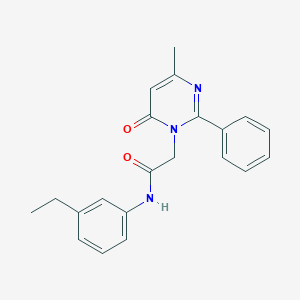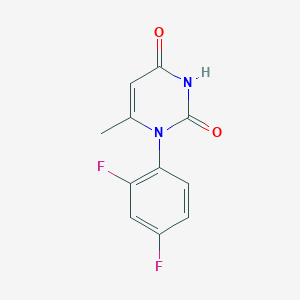![molecular formula C17H16FN3O4S B11192425 tert-butyl 1-(4-fluorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B11192425.png)
tert-butyl 1-(4-fluorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-2-PROPANYL 1-(4-FLUOROPHENYL)-1H-PYRIDO[2,3-E][1,3,4]THIADIAZINE-3-CARBOXYLATE 4,4-DIOXIDE is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes a pyridothiadiazine core, a fluorophenyl group, and a carboxylate moiety
Preparation Methods
The synthesis of 2-METHYL-2-PROPANYL 1-(4-FLUOROPHENYL)-1H-PYRIDO[2,3-E][1,3,4]THIADIAZINE-3-CARBOXYLATE 4,4-DIOXIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
2-METHYL-2-PROPANYL 1-(4-FLUOROPHENYL)-1H-PYRIDO[2,3-E][1,3,4]THIADIAZINE-3-CARBOXYLATE 4,4-DIOXIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.
Scientific Research Applications
2-METHYL-2-PROPANYL 1-(4-FLUOROPHENYL)-1H-PYRIDO[2,3-E][1,3,4]THIADIAZINE-3-CARBOXYLATE 4,4-DIOXIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions .
In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways involved in disease processes . In industry, it can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-METHYL-2-PROPANYL 1-(4-FLUOROPHENYL)-1H-PYRIDO[2,3-E][1,3,4]THIADIAZINE-3-CARBOXYLATE 4,4-DIOXIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . This can result in various biological effects, depending on the specific target and pathway involved. The compound’s unique structure allows it to bind selectively to these targets, making it a valuable tool for studying biological processes and developing new therapeutic agents .
Comparison with Similar Compounds
When compared to similar compounds, 2-METHYL-2-PROPANYL 1-(4-FLUOROPHENYL)-1H-PYRIDO[2,3-E][1,3,4]THIADIAZINE-3-CARBOXYLATE 4,4-DIOXIDE stands out due to its unique combination of a pyridothiadiazine core, a fluorophenyl group, and a carboxylate moiety . Similar compounds include other pyridothiadiazine derivatives, such as 2-Methyl-2-propanyl (5’E)-18’-chloro-3’-(4-fluorophenyl)-10’,11’-dimethyl-9’,14’-dioxo-1H-spiro[azetidine-3,8’-2thia[3,10,13]triazabicyclo[13.3.1]nonadeca[1(19),5,15,17]tetraene]-1-carboxylate 2’,2’-dioxide and 2-Methyl-2-propanyl (12E)-7-chloro-10-(4-fluorophenyl)-1-methyl-3,18-dioxo-9-thia-2,10,15,19-tetraazatricyclo[17.3.1.1 4,8]tetracosa-4(24),5,7,12-tetraene-15-carboxylate 9,9-dioxide .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H16FN3O4S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
tert-butyl 1-(4-fluorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate |
InChI |
InChI=1S/C17H16FN3O4S/c1-17(2,3)25-16(22)15-20-21(12-8-6-11(18)7-9-12)14-13(26(15,23)24)5-4-10-19-14/h4-10H,1-3H3 |
InChI Key |
BOHLJYIGBLRSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-phenyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11192349.png)
![3-(4-Fluorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11192360.png)
![11-(3,5-difluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11192364.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11192374.png)
![N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide](/img/structure/B11192377.png)
![N-(3-cyanophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11192384.png)
![1-Phenyl-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea](/img/structure/B11192389.png)
![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11192393.png)
![Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B11192400.png)
![4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide](/img/structure/B11192407.png)

![3,5-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11192413.png)
![2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole](/img/structure/B11192415.png)
